molecular formula C15H21NO4 B558298 Boc-L-homophenylalanine CAS No. 100564-78-1

Boc-L-homophenylalanine

Cat. No. B558298
M. Wt: 279.33 g/mol
InChI Key: MCODLPJUFHPVQP-LBPRGKRZSA-N
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Description

Boc-L-homophenylalanine is a white powder . It is a useful reagent for organic synthesis and other chemical processes . It is used in the preparation of piperidine-containing peptidyl proteasome inhibitors .


Synthesis Analysis

Boc-L-homophenylalanine is synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of Boc-L-homophenylalanine is C15H21NO4 . The molecular weight is 279.33 .


Chemical Reactions Analysis

The Boc group in Boc-L-homophenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

Boc-L-homophenylalanine has a melting point of 76-80°C . It is soluble in methanol . The optical rotation is [α]20/D +6.5±1°, c = 2% in ethanol .

Scientific Research Applications

  • Biochemical Research : Boc-L-homophenylalanine was used as a protected derivative in a study involving photoactivatable analogs of phenylalanine to acylate adenosine derivatives. This research demonstrated biological activity in a misaminoacylated tRNA, highlighting its potential use in biochemical and genetic studies (Baldini et al., 1988).

  • Enzyme Engineering : A study developed variants of Escherichia coli aspartate aminotransferase for the simultaneous synthesis of L-homophenylalanine and other compounds, indicating its use in enzyme engineering and biocatalysis (Lo et al., 2009).

  • Chemical Synthesis : L-homophenylalanine has been synthesized using a process known as native chemical ligation, which is crucial in peptide synthesis and drug development (Crich & Banerjee, 2007).

  • Biocatalysis and Drug Production : The compound has been identified as a versatile pharmaceutical intermediate, particularly in producing L-homophenylalanine via biocatalytic methods. This is significant in the synthesis of drugs for hypertension and heart failure management (Li & Liao, 2014); (Ahmad, Oh & Shukor, 2009).

  • Amino Acid Synthesis : It has been used in the synthesis of optically pure non-protein α-amino acids, showcasing its role in expanding the diversity of amino acids available for research and pharmaceutical applications (Sasaki, Hashimoto & Potier, 1987).

  • Polypeptide and Peptide Synthesis : Boc-L-homophenylalanine has been utilized in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties, indicating its role in advanced materials science and polymer chemistry (Kumar, Roy & De, 2012).

Safety And Hazards

Boc-L-homophenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Over the past decade, L-homophenylalanine is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitor . This compound possesses significant clinical application in the management of hypertension and congestive heart failure (CHF) . The future prospects of developing an integrated membrane bioreactor system with improved performance for L-homophenylalanine production are envisaged .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODLPJUFHPVQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427007
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-homophenylalanine

CAS RN

100564-78-1
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Oh, JC Jung, MA Avery - Zeitschrift für Naturforschung B, 2008 - degruyter.com
… We have used commercially available N-Boc-L-homophenylalanine (1) which was treated with freshly prepared diazomethane [14] in the presence of N-methylmorpholine-polystyrene …
Number of citations: 2 www.degruyter.com
NA Sasaki, C Hashimoto, P Potier - Tetrahedron letters, 1987 - Elsevier
… Oxidation of this alcohol by 5 equiv of pyridinium dichromate in DMF at 25C gave N-Boc-L-homophenylalanine 13 (R = CH2Ph) in 78% yield (viscous oil ; [a], + 6", c 1, EtOH). N-Boc-D-…
Number of citations: 106 www.sciencedirect.com
H He, S Chen, X Tong, Y Chen, B Wu, M Ma, X Wang… - Soft Matter, 2016 - pubs.rsc.org
Super strong and fast-recovery organic/inorganic hybrid gold nanoparticle (AuNPs)-supramolecular gels based on a three-dimensional loofah-like nanoscale network self-assembled …
Number of citations: 15 pubs.rsc.org
S Oh, HI Moon, JC Jung, MA Avery - Zeitschrift für Naturforschung B, 2008 - degruyter.com
… program dealing with the development of new HDAC inhibitors, we report herein an efficient synthesis of the title compounds 16 and 17 starting from N-Boc-Lhomophenylalanine (1) …
Number of citations: 3 www.degruyter.com
DL Heyl, SJ Schmitter, H Bouzit… - … Journal of Peptide …, 1994 - Wiley Online Library
… The peptide was prepared from 0.50 g resin (1.1 mmol/g) using BocL-homophenylalanine (Hfe) at the pertinent place. A 0.71 g sample of the protected, resin-bound precursor peptide …
Number of citations: 20 onlinelibrary.wiley.com
CC Ooi, NM Good, DB Williams… - Clinical and …, 2010 - Wiley Online Library
Butyrate is a well known product of starch fermentation by colonic bacteria and is of interest owing to its ability to induce in vitro apoptosis and cell differentiation, as well as to inhibit cell …
Number of citations: 21 onlinelibrary.wiley.com
FJ Van Dalen, T Bakkum, T Van Leeuwen… - Frontiers in …, 2021 - frontiersin.org
… Boc-l-homophenylalanine was converted into its corresponding aldehyde 12 by reduction of the Weinreb amide with lithium aluminum hydride and subsequent Horner-Wadsworth-…
Number of citations: 8 www.frontiersin.org
RE Esser, RA Angelo, MD Murphey… - … : Official Journal of …, 1994 - Wiley Online Library
… Boc-L-alanine (boc-LAlaOH) and boc-L-homophenylalanine (boc-L-HphOH) were obtained from Bachem (Torrance, CA) and converted to boc-L-AlaCH,F and boc-L-HphCH,F with …
Number of citations: 164 onlinelibrary.wiley.com
YD Ward, DS Thomson, LL Frye… - Journal of medicinal …, 2002 - ACS Publications
… N-Boc-l-homophenylalanine was converted to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF. The mixed anhydride was reduced with NaBH 4 in …
Number of citations: 107 pubs.acs.org
S Davies, R Pandian - Drugs of the Future, 2009 - access.portico.org
… (XII) is then deprotected by means of TFA in CH2Cl2 to yield L-Leu-L-Phe-OMe trifluoroacetate salt (XIII), which without isolation is then condensed with N-Boc-Lhomophenylalanine (…
Number of citations: 7 access.portico.org

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